molecular formula C37H25N3 B13090397 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole

9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole

Cat. No.: B13090397
M. Wt: 511.6 g/mol
InChI Key: HNQKYTMZDQVQCH-UHFFFAOYSA-N
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Description

9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is a complex organic compound that features a carbazole core linked to a benzimidazole moiety through a phenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common method involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization. The carbazole core can be synthesized via a palladium-catalyzed C-N coupling reaction. The final step involves linking the benzimidazole and carbazole units through a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The benzimidazole moiety is known for its biological activity, making this compound a candidate for drug development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anticancer and antiviral activities. Its ability to interact with biological macromolecules makes it a promising lead compound for drug discovery .

Industry

In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties, such as high charge mobility and stability, make it suitable for use in advanced materials .

Mechanism of Action

The mechanism of action of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, while the carbazole core can intercalate into DNA, disrupting its function. These interactions lead to the compound’s biological effects, such as enzyme inhibition and DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is unique due to the combination of the carbazole and benzimidazole moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C37H25N3

Molecular Weight

511.6 g/mol

IUPAC Name

9-phenyl-3-[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole

InChI

InChI=1S/C37H25N3/c1-3-11-29(12-4-1)39-34-17-9-7-15-31(34)32-25-28(23-24-35(32)39)26-19-21-27(22-20-26)37-38-33-16-8-10-18-36(33)40(37)30-13-5-2-6-14-30/h1-25H

InChI Key

HNQKYTMZDQVQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=CC=CC=C82

Origin of Product

United States

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